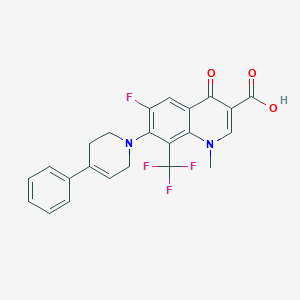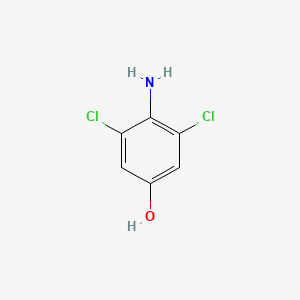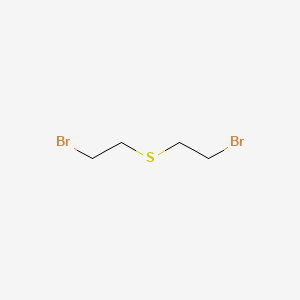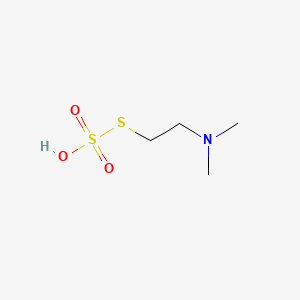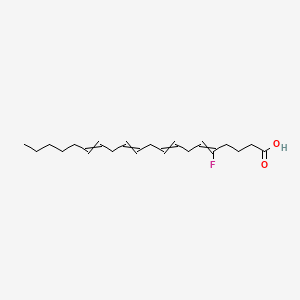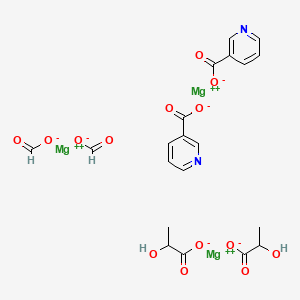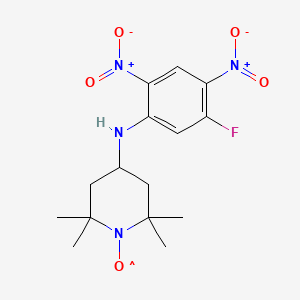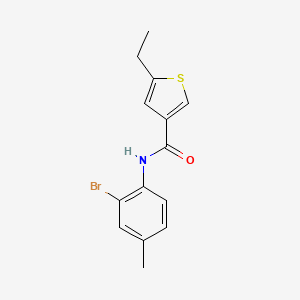
N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Photostabilization of Poly(vinyl chloride)
N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide and similar thiophene derivatives have been utilized for enhancing the photostability of poly(vinyl chloride) (PVC) films. These materials significantly reduce the photodegradation level of PVC, thereby extending its utility and life span in various applications (Balakit et al., 2015).
Fluorescence Probing
Thiophene derivatives, closely related to N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide, have been studied for their fluorescence properties. These compounds demonstrate a significant change in fluorescence emission with variations in temperature and solvent polarity, making them useful as fluorescence probes for environmental and material sciences (Huang & Tam-Chang, 2010).
Antibacterial Applications
Thiophene-carboxamide analogues exhibit promising antibacterial properties. These compounds have been tested against bacteria like Staphylococcus aureus and Escherichia coli, showing significant inhibitory and bactericidal concentrations. This opens up avenues for their use in developing new antibacterial agents (Habila et al., 2015).
Synthesis of Functionalized Compounds
The synthesis process of N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide and related compounds involves creating functionalized thiophenes, which are valuable in various chemical and pharmaceutical applications. This synthesis provides a framework for developing new compounds with potential applications in different fields (Bar & Martin, 2021).
Antipathogenic Properties
Some thiophene derivatives have been shown to possess antipathogenic activities. These compounds interact effectively with bacterial cells, offering potential as novel antimicrobial agents with specific applications against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
Produktname |
N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide |
|---|---|
Molekularformel |
C14H14BrNOS |
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H14BrNOS/c1-3-11-7-10(8-18-11)14(17)16-13-5-4-9(2)6-12(13)15/h4-8H,3H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
ZUEIOSCQBDNEHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)C)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester](/img/structure/B1201260.png)
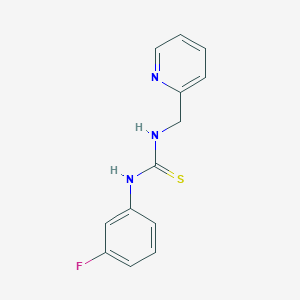
![2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1201262.png)
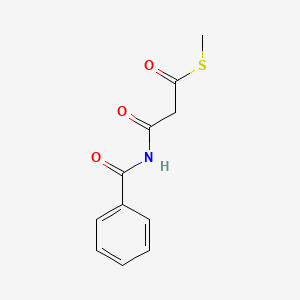
![(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide](/img/structure/B1201267.png)
![9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)
